molecular formula C11H12BrNO2 B13088415 4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one

4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one

Cat. No.: B13088415
M. Wt: 270.12 g/mol
InChI Key: XBMUXMRPTMYNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one is a chemical compound offered for research and development purposes. This bromo- and methyl-substituted phenylmorpholine derivative is provided as a high-purity material for use in chemical synthesis and drug discovery projects. Compounds based on the phenylmorpholine scaffold, such as phenmetrazine, are known in scientific literature to exhibit a range of pharmacological activities. These molecules are frequently investigated for their potential as monoamine neurotransmitter releasers, affecting dopamine, norepinephrine, and serotonin systems, which makes them relevant for central nervous system (CNS) research . The specific bromo and methyl substituents on the phenyl ring of this compound make it a valuable intermediate for further chemical exploration, including cross-coupling reactions and structure-activity relationship (SAR) studies . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications and is not for human or veterinary use. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

4-(5-bromo-2-methylphenyl)morpholin-3-one

InChI

InChI=1S/C11H12BrNO2/c1-8-2-3-9(12)6-10(8)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7H2,1H3

InChI Key

XBMUXMRPTMYNPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)N2CCOCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one typically involves the bromination of 2-methylphenol followed by a series of reactions to introduce the morpholinone group. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The brominated aromatic ring and morpholinone moiety allow it to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Electronic Properties

The substituents on the phenyl ring significantly influence electronic distribution, steric effects, and reactivity. Below is a comparison with key analogs:

Compound Substituents Molecular Weight Key Properties
4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one 5-Bromo, 2-methyl 285.1 (calculated) Bromo (electron-withdrawing) and methyl (moderate steric hindrance) may enhance metabolic stability.
4-(4-Nitrophenyl)morpholin-3-one 4-Nitro 236.2 Nitro group (strongly electron-withdrawing) facilitates reduction to amino derivatives for drug synthesis.
4-(4-Aminophenyl)morpholin-3-one 4-Amino 206.2 Amino group enables further functionalization (e.g., coupling with oxazolidinones for anticoagulants).
4-(2-Bromo-5-chloro-phenyl)-morpholin-3-one 2-Bromo, 5-chloro 290.5 Dual halogenation increases lipophilicity, potentially improving membrane permeability.
4-(4-Bromophenyl)morpholin-3-one 4-Bromo 256.1 Para-bromo substitution may reduce steric hindrance compared to ortho-substituted analogs.

Physicochemical and Pharmacokinetic Profiles

  • Metabolic Stability : Methyl groups at ortho positions may reduce oxidative metabolism, improving half-life relative to para-substituted analogs .

Biological Activity

4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a morpholine ring substituted with a 5-bromo-2-methylphenyl group, which influences its chemical reactivity and biological interactions. Recent studies have highlighted its potential applications in antimicrobial and anticancer research, making it a subject of interest for further investigation.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H14BrN1O1\text{C}_{12}\text{H}_{14}\text{BrN}_1\text{O}_1

This compound's unique features include:

  • Morpholine Ring : Provides a framework for biological activity.
  • Bromine Atom : Enhances reactivity through halogen bonding.
  • Methyl Group : Influences steric and electronic properties, affecting interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom facilitates halogen bonding, which can enhance binding affinity to proteins and enzymes. This interaction may modulate several biological pathways involved in disease processes, particularly in cancer and microbial infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promise in inhibiting the proliferation of cancer cells, particularly in breast and lung cancer models. The proposed mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

These findings indicate that the compound effectively reduces viability in cancer cells, showcasing its potential as an anticancer agent.

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound is crucial for optimizing its biological activity. Variations in the substituents on the phenyl ring can significantly alter the compound's efficacy.

Compound Name Structural Feature Biological Activity
4-(2-Chloro-5-methyl-phenyl)-morpholin-3-oneChlorine instead of bromineReduced antimicrobial activity
4-(2-Bromo-5-ethyl-phenyl)-morpholin-3-oneEthyl group instead of methylEnhanced lipophilicity
4-(5-Bromo-2-pyridyl)-morpholinePyridine instead of phenylAltered receptor interactions

These variations highlight how small changes can impact the compound's overall activity and suggest pathways for further development.

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